molecular formula C15H23N3S B1439007 N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine CAS No. 1105188-31-5

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine

Cat. No. B1439007
CAS RN: 1105188-31-5
M. Wt: 277.4 g/mol
InChI Key: BZKWOCYVPAUAQE-UHFFFAOYSA-N
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Description

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine, also known as DMABN, is a compound that has been widely used in scientific research. It is a fluorescent probe that can be used to detect and measure the concentration of metal ions in biological systems. DMABN has been extensively studied due to its unique properties and potential applications in various fields of research.

Scientific Research Applications

Electrochemical Generation and Chemical Oxidation

Research has explored the electrochemical generation and chemical oxidation of compounds related to N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine. Intramolecular N,N-coupling through electrochemical oxidation of cyclic and open-chain diamines has been a focal point. Studies have shown the formation of cyclic hydrazine derivatives with high current efficiency using different anodes like platinum, silver, nickel, and carbon (Fuchigami, Iwaoka, Nonaka, & Sekine, 1980).

Synthesis of Novel Compounds

The synthesis of novel compounds using N,N'-dimethyl-2-nitroethene-1,1-diamine, which shares structural similarities with the mentioned diamine, has been reported. These reactions led to the creation of 1,3-thiazin-4-one derivatives and 4-nitro-1,2-thiazol-5(2H)-imine derivatives, showcasing the potential for creating diverse heterocyclic compounds (Trimiño et al., 1998).

Anti-oxidant and Anti-bacterial Activities

A series of N'-arylmethylidene derivatives related to the mentioned diamine has been synthesized and evaluated for their anti-oxidant and anti-bacterial activities. These studies demonstrate the potential pharmaceutical applications of such compounds (Ahmad, Siddiqui, Zia-ur-Rehman, & Parvez, 2010).

Corrosion Inhibition

Research has also delved into the corrosion inhibition potentials of diamine derivatives. The study of N,N,N,N-tetrakis derivatives of diamines has revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments. This highlights their potential use in industrial applications to prevent corrosion (Louadi et al., 2017).

properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3S/c1-5-18(6-2)8-7-16-15-17-13-10-11(3)9-12(4)14(13)19-15/h9-10H,5-8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKWOCYVPAUAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=CC(=CC(=C2S1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601164740
Record name N2-(5,7-Dimethyl-2-benzothiazolyl)-N1,N1-diethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine

CAS RN

1105188-31-5
Record name N2-(5,7-Dimethyl-2-benzothiazolyl)-N1,N1-diethyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105188-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(5,7-Dimethyl-2-benzothiazolyl)-N1,N1-diethyl-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601164740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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